3-(3-Chloropropoxy)-4-methoxybenzaldehyde
Overview
Description
3-(3-Chloropropoxy)-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H13ClO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the fourth position and a chloropropoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropoxy)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The general reaction scheme is as follows:
4-Methoxybenzaldehyde+3-ChloropropanolK2CO3this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropoxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: 3-(3-Chloropropoxy)-4-methoxybenzoic acid.
Reduction: 3-(3-Chloropropoxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloropropoxy)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropoxy)-4-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The methoxy and chloropropoxy groups can influence the compound’s binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the chloropropoxy group, making it less versatile in substitution reactions.
3-(3-Chloropropoxy)acetophenone: Contains a ketone group instead of an aldehyde, leading to different reactivity.
3-(3-Chloropropoxy)benzoic acid: The carboxylic acid group alters its chemical properties and applications.
Uniqueness
3-(3-Chloropropoxy)-4-methoxybenzaldehyde is unique due to the combination of functional groups it possesses. The presence of both the methoxy and chloropropoxy groups on the benzene ring provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(3-chloropropoxy)-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-3-9(8-13)7-11(10)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFIBIUATIMWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929683-54-5 | |
Record name | 3-(3-chloropropoxy)-4-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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